molecular formula C5H3ClN4O B13943308 1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one

1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one

Cat. No.: B13943308
M. Wt: 170.56 g/mol
InChI Key: PBVJQPKSANCJCO-UHFFFAOYSA-N
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Description

Imidazo[1,5-d][1,2,4]triazin-4(3H)-one, 1-chloro- is a heterocyclic compound that belongs to the class of imidazo-triazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes an imidazo ring fused to a triazine ring, makes it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-d][1,2,4]triazin-4(3H)-one, 1-chloro- typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure safety and efficiency. Large-scale production often involves rigorous campaigns to identify safe reagents and reaction conditions .

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Scientific Research Applications

Imidazo[1,5-d][1,2,4]triazin-4(3H)-one, 1-chloro- has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, allowing for the creation of diverse chemical libraries.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of imidazo[1,5-d][1,2,4]triazin-4(3H)-one, 1-chloro- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features.

    Imidazo[1,2,4]triazole: Shares the triazole ring but differs in the position of nitrogen atoms.

Uniqueness:

Properties

Molecular Formula

C5H3ClN4O

Molecular Weight

170.56 g/mol

IUPAC Name

1-chloro-3H-imidazo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C5H3ClN4O/c6-4-3-1-7-2-10(3)5(11)9-8-4/h1-2H,(H,9,11)

InChI Key

PBVJQPKSANCJCO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NNC(=O)N2C=N1)Cl

Origin of Product

United States

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